4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazolones. This compound is characterized by its unique structure, which includes a phenyl group, a trifluoromethoxybenzoyl group, and a piperidinyl group attached to a triazolone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Mode of Action
The presence of the trifluoromethoxy group suggests that it may interact with its targets through electron withdrawing . This could potentially alter the targets’ function, leading to changes in cellular processes .
Biochemical Pathways
The compound’s impact on biochemical pathways is not well documented. Given the compound’s structure, it may potentially affect a variety of pathways. Without specific information on the compound’s targets, it is difficult to predict which pathways might be affected .
Pharmacokinetics
The compound’s solubility and stability suggest it may have good bioavailability .
Result of Action
The compound’s structure suggests it may have a variety of effects, depending on its targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
The synthesis of 4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-(trifluoromethoxy)benzoyl chloride with piperidine to form the corresponding piperidinyl benzoyl intermediate. This intermediate is then reacted with phenylhydrazine and a suitable triazolone precursor under controlled conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the efficient production of the compound .
Chemical Reactions Analysis
4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in chemical formulations.
Comparison with Similar Compounds
4-phenyl-3-{1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
3,5-di(4H-1,2,4-triazol-4-yl)benzoic acid: Another triazolone derivative with distinct functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-phenyl-3-[1-[3-(trifluoromethoxy)benzoyl]piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3/c22-21(23,24)31-17-8-4-5-15(13-17)19(29)27-11-9-14(10-12-27)18-25-26-20(30)28(18)16-6-2-1-3-7-16/h1-8,13-14H,9-12H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEVDGALSIITAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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